2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyano group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The trifluoromethyl group is introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Povarov reaction and the radical trifluoromethylation step, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. The cyano group can participate in hydrogen bonding and other interactions with amino acid residues, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(phenyl)acetamide: Similar structure but lacks the methyl group on the phenyl ring.
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group in 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide imparts unique properties such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-12-6-2-4-8-15(12)25-17(27)11-28-19-14(10-24)18(20(21,22)23)13-7-3-5-9-16(13)26-19/h2,4,6,8H,3,5,7,9,11H2,1H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFJJWWCWRTRKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(CCCC3)C(=C2C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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